molecular formula C9H15IN2O B2528643 3-(ethoxymethyl)-4-iodo-1-isopropyl-1H-pyrazole CAS No. 1856031-44-1

3-(ethoxymethyl)-4-iodo-1-isopropyl-1H-pyrazole

Cat. No.: B2528643
CAS No.: 1856031-44-1
M. Wt: 294.136
InChI Key: CXOXQQYBONNMIG-UHFFFAOYSA-N
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Description

3-(ethoxymethyl)-4-iodo-1-isopropyl-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with ethoxymethyl, iodine, and isopropyl groups

Properties

IUPAC Name

3-(ethoxymethyl)-4-iodo-1-propan-2-ylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15IN2O/c1-4-13-6-9-8(10)5-12(11-9)7(2)3/h5,7H,4,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXOXQQYBONNMIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=NN(C=C1I)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(ethoxymethyl)-4-iodo-1-isopropyl-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Ethoxymethyl Group: The ethoxymethyl group can be introduced via an alkylation reaction using ethoxymethyl chloride in the presence of a base such as sodium hydride.

    Iodination: The iodination of the pyrazole ring can be achieved using iodine or an iodine-containing reagent such as N-iodosuccinimide (NIS).

    Isopropylation: The isopropyl group can be introduced through an alkylation reaction using isopropyl bromide or isopropyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of 3-(ethoxymethyl)-4-iodo-1-isopropyl-1H-pyrazole would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(ethoxymethyl)-4-iodo-1-isopropyl-1H-pyrazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the ethoxymethyl group.

    Coupling Reactions: The iodine atom can participate in coupling reactions such as Suzuki or Heck coupling to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.

Major Products Formed

    Substitution Products: Various substituted pyrazoles depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives of the pyrazole ring or the ethoxymethyl group.

    Coupling Products: Biaryl or other coupled products depending on the coupling partner.

Scientific Research Applications

3-(ethoxymethyl)-4-iodo-1-isopropyl-1H-pyrazole has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological or inflammatory pathways.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

    Chemical Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-(ethoxymethyl)-4-iodo-1-isopropyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethoxymethyl and isopropyl groups can influence the compound’s binding affinity and selectivity, while the iodine atom can participate in halogen bonding or be replaced by other functional groups to enhance activity.

Comparison with Similar Compounds

Similar Compounds

    3-(methoxymethyl)-4-iodo-1-isopropyl-1H-pyrazole: Similar structure but with a methoxymethyl group instead of ethoxymethyl.

    3-(ethoxymethyl)-4-chloro-1-isopropyl-1H-pyrazole: Similar structure but with a chlorine atom instead of iodine.

    3-(ethoxymethyl)-4-iodo-1-methyl-1H-pyrazole: Similar structure but with a methyl group instead of isopropyl.

Uniqueness

3-(ethoxymethyl)-4-iodo-1-isopropyl-1H-pyrazole is unique due to the combination of its substituents, which can influence its chemical reactivity and biological activity. The presence of the ethoxymethyl group can enhance solubility and bioavailability, while the iodine atom provides a site for further functionalization through substitution or coupling reactions.

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